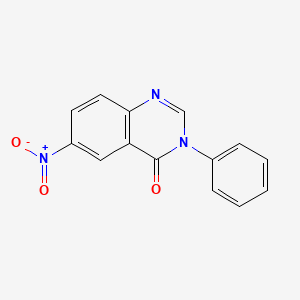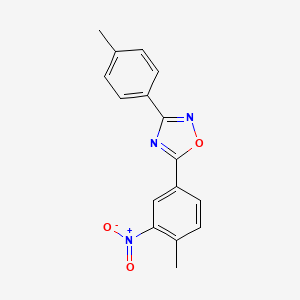
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile, also known as DMFP-AA, is a chemical compound that has been the focus of scientific research due to its potential pharmacological properties. DMFP-AA is a member of the acrylonitrile family, which is known for its diverse range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is not fully understood. However, studies have suggested that 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to have antioxidant activity. It has also been shown to have a neuroprotective effect by reducing oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a range of conditions, making it suitable for long-term storage. However, 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile. One area of research could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential as a treatment for autoimmune diseases such as rheumatoid arthritis. Additionally, further studies could investigate the mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile and its potential interactions with other drugs.
Méthodes De Synthèse
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to yield 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been the subject of numerous scientific studies due to its potential pharmacological properties. One area of research has focused on its potential as an anti-inflammatory agent. In a study conducted on mice, 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile was found to significantly reduce inflammation in the paw of the mice. Another area of research has focused on its potential as an anticancer agent. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile inhibits the growth of cancer cells in a dose-dependent manner.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-8-7-12(10-17(16)21-2)9-13(11-19)14-5-3-4-6-15(14)18/h3-10H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNHYYIVZWSHI-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)

![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)

![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)

![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)